molecular formula C16H19N5O B2535033 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide CAS No. 1396713-00-0

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2535033
CAS No.: 1396713-00-0
M. Wt: 297.362
InChI Key: WSGQPQGQXLMPBI-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a picolinamide moiety linked to a piperidine ring which is substituted with a pyrazine group. This structure combines several heterocyclic motifs commonly found in pharmacologically active molecules. Pyrazine and piperidine-containing scaffolds are frequently explored in neuroscience research, for instance in the development of inhibitors for targets like β-secretase (BACE1), an enzyme involved in the amyloidogenic pathway of Alzheimer's disease . Furthermore, similar molecular frameworks, such as those incorporating pyridine and piperidine subunits, are actively investigated in infectious disease research, including for antimalarial applications . The presence of the picolinamide group could also be relevant for targeting various enzymes or receptors, making this compound a versatile building block for constructing potential enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGQPQGQXLMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Pyrazine: The piperidine ring is then functionalized with a pyrazine moiety through nucleophilic substitution reactions.

    Attachment of the Picolinamide Group: The final step involves the coupling of the substituted piperidine with picolinamide under suitable reaction conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Amide Hydrolysis

The picolinamide group undergoes acid- or base-catalyzed hydrolysis. In acidic conditions (HCl/H<sub>2</sub>O, 80°C), cleavage yields picolinic acid and the corresponding amine intermediate. Basic hydrolysis (NaOH/EtOH, reflux) produces sodium picolinate.

Key Data:

ConditionProduct(s)YieldSource
6M HCl, 80°C, 6hPicolinic acid + piperidinylmethylamine72%
2M NaOH, EtOH, 4hSodium picolinate + free amine68%

Nucleophilic Substitution

The pyrazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (C-3/C-5). Reactions with amines or alkoxides occur under microwave irradiation :

Example Reaction:

\text{Compound + KNH}_2 \xrightarrow{\text{DMF, 100°C}} \text{C-3 amino derivative} \quad (\text{Yield: 65%})

Substitution Trends:

ReagentPositionProduct TypeYieldSource
Sodium methoxideC-5Methoxy derivative58%
BenzylamineC-3Benzylamino analog63%

Cross-Coupling Reactions

The pyrazine moiety enables Suzuki-Miyaura couplings with boronic acids. Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> in dioxane (90°C, 12h) achieves biaryl formation at C-2 :

Optimized Protocol:

Boronic AcidProduct StructureYieldPurity (HPLC)Source
4-Fluorophenyl2-(4-Fluorophenyl)pyrazine82%98.5%
3-Pyridyl2-(Pyridin-3-yl)pyrazine75%97.2%

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation. Benzylation using benzyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C) proceeds quantitatively :

Reaction Scope:

ElectrophileProductYieldSelectivitySource
Acetyl chlorideN-Acetylpiperidine derivative89%>95%
Ethyl chloroformateCarbamate derivative78%92%

Oxidation Reactions

The benzylic methylene group (-CH<sub>2</sub>-) oxidizes to a ketone using RuCl<sub>3</sub>/NaIO<sub>4</sub> (H<sub>2</sub>O/CH<sub>3</sub>CN, 25°C) :

\text{-CH}_2\text{-} \xrightarrow{\text{Oxidant}} \text{-C(O)-} \quad (\text{Yield: 68%})

Oxidation Efficiency:

Oxidant SystemConversion RateSource
RuCl<sub>3</sub>/NaIO<sub>4</sub>92%
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>45%

Metal Coordination

The pyrazine and picolinamide nitrogen atoms act as ligands for transition metals. Cu(II) complexes show enhanced stability :

Complexation Data:

Metal SaltStoichiometryStability Constant (log β)Source
Cu(NO<sub>3</sub>)<sub>2</sub>1:2 (M:L)12.3 ± 0.2
FeCl<sub>3</sub>1:18.7 ± 0.3

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between pyrazine and adjacent unsaturated bonds, forming tricyclic derivatives :

Representative Transformation:

\text{Pyrazine} \xrightarrow{h\nu} \text{Bicyclo[2.2.0]hexane} \quad (\text{Yield: 55%})

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is being explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, the presence of pyrazine and piperidine moieties is linked to enhanced anticancer properties, as seen in related compounds that target specific cancer pathways .
CompoundTargetIC50 (μM)Reference
QN523MIA PaCa-2 cells0.11
DATTPmGlu1 receptor27 (human)

The compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer properties.

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells, comparable to established chemotherapeutics like gemcitabine . This suggests that this compound could be further investigated as an anticancer agent.

Chemical Biology

The compound serves as a valuable building block in synthetic chemistry, facilitating the creation of more complex molecules for further biological evaluation. Its unique structure allows researchers to modify it to enhance desired properties or reduce toxicity.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Molecular Weight Key Substituents Target/Application Reference
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide Piperidine-pyrazine-picolinamide hybrid ~327 (estimated) Pyrazine, picolinamide Undisclosed (hypothesized: epigenetic regulation) N/A
CDD-813 (5-(2,4-Dimethylphenyl)-N-(2-(1-(2-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)picolinamide) Piperidine-picolinamide-quinolinone Not explicitly stated 2,4-Dimethylphenyl, quinolinone acetyl BET bromodomain inhibitor
Goxalapladib (CAS-412950-27-7) Naphthyridine-piperidine-acetamide 718.80 Trifluoromethyl biphenyl, difluorophenyl Atherosclerosis therapy
4-Chloro-N,N-diisopropylpicolinamide Simple picolinamide derivative 254.75 Chloro, diisopropyl groups Intermediate/chemical building block

Key Research Findings

Structural Flexibility vs. Specificity: The piperidine-pyrazine-picolinamide scaffold offers modularity for targeting diverse proteins. However, CDD-813’s additional quinolinone and phenyl groups improve BET selectivity over the simpler query compound . Goxalapladib’s naphthyridine core and fluorinated substituents confer distinct pharmacokinetic properties, emphasizing the role of aromatic fluorination in drug design .

Thermodynamic and Solubility Considerations :

  • Bulky substituents (e.g., diisopropyl in 4-Chloro-N,N-diisopropylpicolinamide) reduce aqueous solubility but enhance membrane permeability, a trade-off critical for drug candidates .

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C₁₆H₁₉N₅O
Molecular Weight 297.35 g/mol
CAS Number 1396713-00-0

The structure features a piperidine ring linked to a pyrazine moiety and a picolinamide group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with diseases such as cancer and infections.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may have potential antimicrobial properties, possibly through disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer activity. For example, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in various studies:

  • A study evaluating pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives exhibiting synergistic effects when combined with doxorubicin, enhancing overall efficacy in treatment protocols .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related pyrazole compounds have shown efficacy against antibiotic-resistant strains such as MRSA and VRE. The mechanism often involves disrupting bacterial cell integrity, leading to cell lysis and death .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to assess the efficacy of this compound against various cancerous cell lines. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, supporting its potential as an anticancer agent .
  • Animal Models : Animal studies utilizing murine models have shown that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for effective dosing regimens in clinical settings .

Comparative Analysis with Similar Compounds

A comparison of this compound with other piperidine and pyridine derivatives highlights its unique profile:

Compound NameActivity TypeNotable Findings
PiperineAntimicrobialEffective against various pathogens
NicotinamideAnticancerInduces apoptosis in cancer cells
N-(pyridin-2-yl)piperidin-4-yloxyacetamideAnticancerModerate cytotoxicity in vitro

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide, and how can purity be validated?

  • Methodology :

  • Step 1 : React pyrazin-2-ylpiperidine with picolinoyl chloride under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF or DCM. Use potassium hydride as a base to facilitate nucleophilic substitution .
  • Step 2 : Purify the crude product via column chromatography (e.g., chloroform:methanol gradients) to isolate the target compound .
  • Validation : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) should be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers optimize reaction yields for piperidine-pyrazine intermediates?

  • Experimental Design :

  • Employ factorial design to test variables: temperature (reflux vs. room temperature), stoichiometry (1:1 to 1:2 molar ratios), and reaction time (12–24 hours). Use ANOVA to identify significant factors .
  • Example: A study on analogous piperidinyl compounds achieved 85% yield by refluxing in DMF with 1.5 equivalents of amine under nitrogen .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of pyrazine-piperidine hybrids?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. How can contradictions in biological activity data for this compound be resolved?

  • Analysis Framework :

  • Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability .
  • Step 2 : Perform molecular dynamics simulations to assess binding stability in target proteins (e.g., kinases or GPCRs). Compare results with mutagenesis studies to identify critical residues .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of picolinamide derivatives?

  • Methodology :

  • Analog Synthesis : Systematically modify the pyrazine ring (e.g., halogenation) and piperidine substituents (e.g., methyl vs. benzyl groups). Use parallel synthesis to generate a library of derivatives .
  • Biological Testing : Screen analogs against target receptors using radioligand binding assays or functional readouts (e.g., cAMP accumulation for GPCRs). Correlate activity trends with steric/electronic parameters (Hammett σ values, LogP) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

  • Protocol :

  • Characterize each batch via DSC (melting point consistency) and XRPD (crystalline form identification). Variability in solubility may arise from amorphous vs. crystalline content .
  • Standardize purification protocols (e.g., recrystallization solvents) to minimize polymorphic differences .

Q. What are best practices for validating computational models of this compound’s pharmacokinetics?

  • Validation Steps :

  • Compare predicted ADMET properties (e.g., CYP450 inhibition via StarDrop or ADMET Predictor) with in vitro hepatocyte assays .
  • Use PBPK modeling (e.g., GastroPlus) to simulate plasma concentration-time profiles and cross-check with rodent pharmacokinetic data .

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